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Abstract
JMV 449 is a potent and metabolically stable synthetic peptide that acts as a high-affinity

agonist for the neurotensin receptor 1 (NTS1). Structurally, it is a pseudopeptide analogue of

the C-terminal fragment of neurotensin, neurotensin-(8-13). This guide provides a

comprehensive overview of the structure, physicochemical properties, and biological activities

of JMV 449. Detailed experimental protocols for key in vitro and in vivo assays are presented

to facilitate further research and development. Additionally, the known signaling pathways

activated by JMV 449 are illustrated, offering insights into its mechanism of action.

Introduction
Neurotensin (NT) is a tridecapeptide that functions as a neuromodulator and hormone in the

central nervous system and periphery. Its diverse physiological roles, including the regulation of

pain, temperature, and dopamine pathways, have made its receptors, particularly the high-

affinity neurotensin receptor 1 (NTS1), attractive therapeutic targets. However, the clinical utility

of native neurotensin is limited by its poor metabolic stability. JMV 449 was developed as a

potent and stable analogue to overcome this limitation, making it a valuable tool for studying

neurotensin pharmacology and a potential lead compound for drug development.
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Structure and Physicochemical Properties
JMV 449 is a hexapeptide analogue of neurotensin-(8-13) with a reduced peptide bond

between the first two lysine residues. This modification confers significant resistance to

enzymatic degradation.

Table 1: Physicochemical Properties of JMV 449

Property Value Reference

Molecular Formula C₃₈H₆₆N₈O₇

Molecular Weight 746.96 g/mol

Sequence
H-Lys-ψ(CH₂NH)-Lys-Pro-Tyr-

Ile-Leu-OH
[1]

Appearance White to off-white powder

Solubility Soluble in water

Purity ≥95% (HPLC)

Storage Store at -20°C

Biological Activity
JMV 449 is a potent agonist at neurotensin receptors, exhibiting high affinity for the NTS1

receptor. Its biological effects are consistent with the activation of this receptor and include

potent analgesic, hypothermic, and neuroprotective activities.

Table 2: In Vitro and In Vivo Activity of JMV 449
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Assay Parameter Value Species Reference

Neurotensin

Receptor Binding
IC₅₀ 0.15 nM

Neonatal mouse

brain

Guinea Pig Ileum

Contraction
EC₅₀ 1.9 nM Guinea Pig

Analgesia (Tail-

flick test)
Effective Dose i.c.v. injection Mouse [1]

Hypothermia Effective Dose i.c.v. injection Mouse [1]

Neuroprotection Effective Dose i.c.v. injection Mouse

Experimental Protocols
Neurotensin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of JMV 449 for the

neurotensin receptor using [¹²⁵I]-labeled neurotensin ([¹²⁵I]-NT).

Materials:

Neonatal mouse brains

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA, 1 mM bacitracin, and 1 µM

captopril

[¹²⁵I]-NT (specific activity ~2000 Ci/mmol)

JMV 449 and other competing ligands

Glass fiber filters (e.g., Whatman GF/B)

Scintillation fluid

Gamma counter
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Procedure:

Membrane Preparation: Homogenize neonatal mouse brains in ice-cold homogenization

buffer using a Polytron homogenizer. Centrifuge the homogenate at 4°C for 20 minutes at

40,000 x g. Resuspend the pellet in fresh homogenization buffer and repeat the

centrifugation step. Finally, resuspend the pellet in incubation buffer to a final protein

concentration of 100-200 µg/mL.

Binding Reaction: In a final volume of 250 µL, add 50 µL of membrane preparation, 50 µL of

[¹²⁵I]-NT (final concentration ~0.1 nM), and 50 µL of varying concentrations of JMV 449 or

other competing ligands. For total binding, add 50 µL of incubation buffer instead of a

competing ligand. For non-specific binding, add a high concentration of unlabeled

neurotensin (e.g., 1 µM).

Incubation: Incubate the reaction mixtures at 25°C for 30 minutes.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in

0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer (50

mM Tris-HCl, pH 7.4).

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a gamma counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC₅₀ value of JMV 449 by non-linear regression analysis of the

competition binding data.

Guinea Pig Ileum Contraction Assay
This ex vivo assay measures the contractile response of guinea pig ileum to JMV 449,

providing a functional measure of its agonist activity.

Materials:

Male guinea pigs (250-350 g)
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Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃

11.9, and glucose 5.6.

JMV 449

Organ bath with an isometric force transducer

Data acquisition system

Procedure:

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum.

Cleanse the segment by flushing with Tyrode's solution. Cut the ileum into 2-3 cm long

segments.

Mounting: Mount the ileum segment vertically in a 10 mL organ bath containing Tyrode's

solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5%

CO₂. Apply a resting tension of 1 g.

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15

minutes.

Contraction Measurement: Add cumulative concentrations of JMV 449 to the organ bath and

record the isometric contractions until a maximal response is achieved.

Data Analysis: Express the contractile responses as a percentage of the maximal contraction

induced by a standard agonist (e.g., acetylcholine). Calculate the EC₅₀ value of JMV 449
from the concentration-response curve.

In Vivo Analgesia Assay (Tail-Flick Test)
This assay assesses the analgesic effect of JMV 449 in mice by measuring the latency to

withdraw the tail from a noxious thermal stimulus.

Materials:

Male Swiss mice (20-25 g)
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JMV 449 dissolved in sterile saline

Tail-flick analgesia meter

Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

Animal Preparation: Acclimatize the mice to the experimental room for at least 1 hour before

testing.

Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a

beam of radiant heat on the ventral surface of the tail and measuring the time taken to flick

the tail away. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

Drug Administration: Administer JMV 449 via i.c.v. injection. A typical injection volume is 5

µL.

Post-treatment Latency: Measure the tail-flick latency at various time points after JMV 449
administration (e.g., 15, 30, 60, and 120 minutes).

Data Analysis: Express the analgesic effect as the percentage of the maximal possible effect

(% MPE), calculated as: % MPE = [(post-drug latency - baseline latency) / (cut-off time -

baseline latency)] x 100.

In Vivo Hypothermia Assay
This protocol measures the change in core body temperature in mice following the

administration of JMV 449.

Materials:

Male Swiss mice (20-25 g)

JMV 449 dissolved in sterile saline

Rectal thermometer or implantable telemetry probes
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Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

Animal Preparation: House the mice individually and allow them to acclimatize to the

experimental room temperature.

Baseline Temperature: Measure the baseline core body temperature of each mouse.

Drug Administration: Administer JMV 449 via i.c.v. injection.

Post-treatment Temperature: Measure the core body temperature at regular intervals after

JMV 449 administration (e.g., every 30 minutes for 2-3 hours).

Data Analysis: Calculate the change in body temperature (ΔT) from the baseline for each

time point.

Signaling Pathways
Activation of the NTS1 receptor by JMV 449 initiates a cascade of intracellular signaling

events. NTS1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein

subtypes, leading to diverse downstream effects.
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Caption: JMV 449 signaling cascade via the NTS1 receptor.
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Synthesis and Metabolic Stability
JMV 449 is synthesized using solid-phase peptide synthesis. The key step is the introduction of

the reduced peptide bond (ψ[CH₂NH]) between the two lysine residues. This is typically

achieved by reductive amination of a resin-bound amino aldehyde with the N-terminus of the

growing peptide chain.

The pseudopeptide bond in JMV 449 renders it highly resistant to degradation by peptidases,

resulting in a significantly longer plasma half-life compared to native neurotensin.[2] Studies

have shown that while neurotensin is rapidly degraded in plasma, JMV 449 and similar

analogues exhibit enhanced stability.[2][3]

Pharmacokinetics
Detailed pharmacokinetic studies of JMV 449 are limited in the public domain. However, based

on its structure and the properties of similar neurotensin analogues, it is expected to have

improved pharmacokinetic properties compared to native neurotensin, including a longer half-

life and potentially better bioavailability, although central administration is still required for its

primary neurological effects. The metabolic stability of JMV 449 suggests that it would have a

slower clearance rate.

Conclusion
JMV 449 is a valuable pharmacological tool for investigating the physiological and pathological

roles of the neurotensin system. Its high potency, selectivity for the NTS1 receptor, and

enhanced metabolic stability make it a superior probe compared to native neurotensin. The

detailed experimental protocols provided in this guide are intended to standardize

methodologies and facilitate further research into the therapeutic potential of JMV 449 and

other neurotensin receptor agonists in areas such as pain management, neurodegenerative

diseases, and psychiatric disorders. Further studies are warranted to fully elucidate its

pharmacokinetic profile and to explore its potential for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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